beta-l-Acetylmethadol hydrochloride
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Overview
Description
Beta-l-Acetylmethadol hydrochloride: is a synthetic opioid analgesic, structurally similar to methadone. It is primarily used in the treatment of opioid dependence and has a long duration of action due to its active metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-l-Acetylmethadol hydrochloride involves the reaction of beta-methadone with acetic anhydride. The reaction is typically carried out under acidic conditions to facilitate the acetylation process .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : Beta-l-Acetylmethadol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: : The major products formed from these reactions include various derivatives of beta-l-Acetylmethadol, which can have different pharmacological properties .
Scientific Research Applications
Beta-l-Acetylmethadol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic routes and analytical methods.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Used in the treatment of opioid dependence and as a model compound for studying opioid receptor interactions.
Mechanism of Action
Beta-l-Acetylmethadol hydrochloride exerts its effects by acting as a μ-opioid receptor agonist. It binds to these receptors, which are coupled with G-protein receptors, and functions as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to analgesic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Methadone: Another synthetic opioid analgesic with a similar structure but shorter duration of action.
Levomethadyl acetate: A stereoisomer of beta-l-Acetylmethadol with similar pharmacological properties but different potency and toxicity profiles.
Uniqueness: : Beta-l-Acetylmethadol hydrochloride is unique due to its long duration of action and the presence of active metabolites that enhance its efficacy in the treatment of opioid dependence .
Properties
IUPAC Name |
[(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBPQRGCVJOTNT-PQMWQWLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-60-5 |
Source
|
Record name | beta-l-Acetylmethadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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